![molecular formula C21H22N2O2 B7540557 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide targets the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The specificity of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide for TYK2 makes it a promising candidate for the treatment of autoimmune diseases, as it is less likely to have off-target effects than broad-spectrum inhibitors.
Biochemical and Physiological Effects:
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases. In addition, it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide is its specificity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, this specificity may also limit its effectiveness in some cases, as other signaling pathways may contribute to inflammation in some autoimmune diseases. Another limitation is that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. One area of research is to further explore its effectiveness in preclinical models of autoimmune diseases. Another area of research is to investigate its safety and efficacy in humans, through clinical trials. In addition, there may be opportunities to combine 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide with other drugs to enhance its effectiveness or reduce its side effects. Finally, there may be opportunities to develop new TYK2 inhibitors based on the structure of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, to further optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then coupled with benzoyl chloride to form the benzoyl(cyclopropyl)amine. The final step involves the coupling of the benzoyl(cyclopropyl)amine with the N-cyclopropylbenzamide to form 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. The synthesis method has been optimized to produce high yields of pure 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide.
Aplicaciones Científicas De Investigación
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been the subject of several scientific studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a preclinical study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was shown to significantly reduce inflammation in a mouse model of psoriasis. In another study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was found to improve symptoms in a mouse model of lupus. These studies suggest that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide may have therapeutic potential for a range of autoimmune diseases.
Propiedades
IUPAC Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-18-10-11-18)16-8-6-15(7-9-16)14-23(19-12-13-19)21(25)17-4-2-1-3-5-17/h1-9,18-19H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKPZDIFYGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN(C3CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
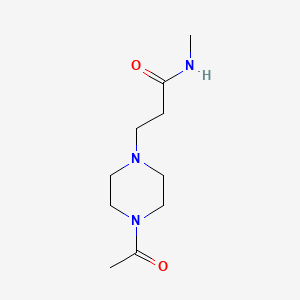
![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
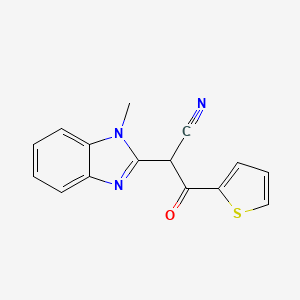
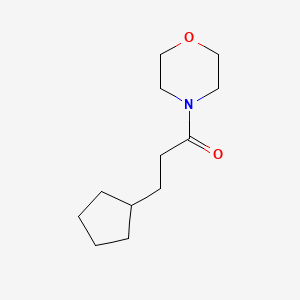
![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
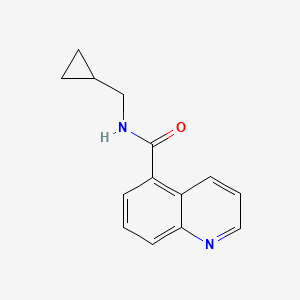
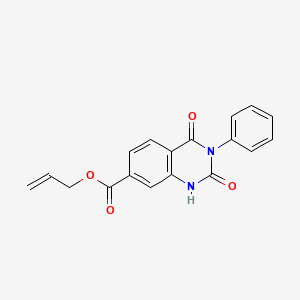
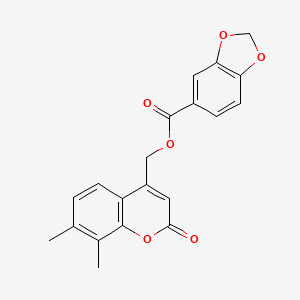
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)